CB1 and CB2 Receptor Binding Affinity: Cannabivarin (CBV) vs. Cannabinol (CBN)
In a competitive binding assay against the radioligand [3H]CP-55,940 on human CB1 and CB2 receptors, Cannabivarin (CBV) and Cannabinol (CBN) demonstrated substantial, quantifiable differences in their affinities [1]. This data directly contrasts the common assumption that minor cannabinoids of the same class are interchangeable. The observed difference in binding affinity, particularly for CB1, underscores the distinct pharmacological profile of CBV, which is a key consideration for research focusing on receptor-mediated pathways.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | CB1 Ki = 92.8 nM; CB2 Ki = 88.2 nM |
| Comparator Or Baseline | Cannabinol (CBN): CB1 Ki = 64.3 nM; CB2 Ki = 36.7 nM |
| Quantified Difference | CBV exhibits a 1.44-fold lower affinity for CB1 and a 2.4-fold lower affinity for CB2 compared to CBN. |
| Conditions | Competitive inhibition of [3H]CP-55,940 binding to human recombinant CB1 and CB2 receptors expressed in HEK293 cells. |
Why This Matters
These differences in binding affinity demonstrate that CBV and CBN are not functionally interchangeable, which is critical for experimental design and result interpretation in receptor pharmacology studies.
- [1] Rosenthaler, S., Pöhn, B., Kolmanz, C., Huu, C. N., Krewenka, C., Huber, A., ... & Moldzio, R. (2014). Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicology and teratology, 46, 49-56. View Source
